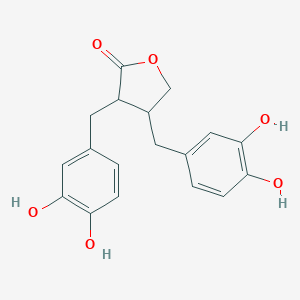
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone, also known as ARA290, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ARA290 is a stable and potent analogue of erythropoietin, which is a hormone that regulates red blood cell production. ARA290 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is thought to involve the activation of the erythropoietin receptor (EPOR) and subsequent downstream signaling pathways. Activation of the EPOR has been shown to have anti-inflammatory and neuroprotective effects, which may explain the therapeutic benefits of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone.
Biochemical and Physiological Effects:
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, increase neurotrophic factor expression, and improve mitochondrial function. These effects may underlie the therapeutic benefits of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in lab experiments is its stability and potency. 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is a synthetic peptide that can be easily synthesized and purified to ensure its purity and potency. However, one limitation of using 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to explore the use of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone and its downstream signaling pathways.
Métodos De Síntesis
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and potency.
Aplicaciones Científicas De Investigación
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and stroke. 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
148022-00-8 |
|---|---|
Nombre del producto |
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
3,4-bis[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O6/c19-14-3-1-10(7-16(14)21)5-12-9-24-18(23)13(12)6-11-2-4-15(20)17(22)8-11/h1-4,7-8,12-13,19-22H,5-6,9H2 |
Clave InChI |
NXJDDTDNGCHIGR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
SMILES canónico |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
Sinónimos |
2,3-bis(3,4-dihydroxybenzyl)butyrolactone 2,3-bis(DHBz)furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





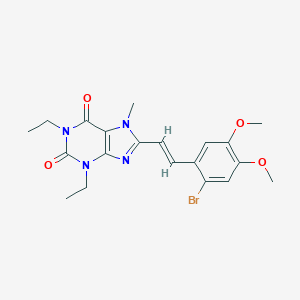
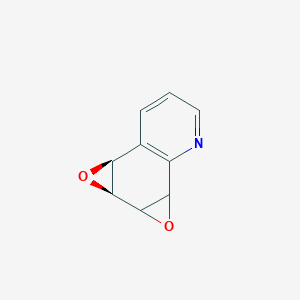

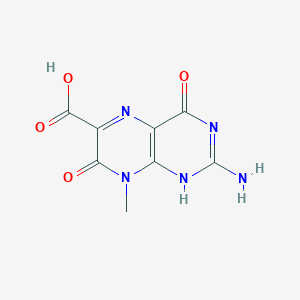
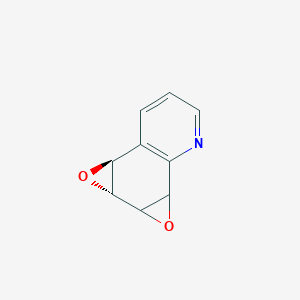
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
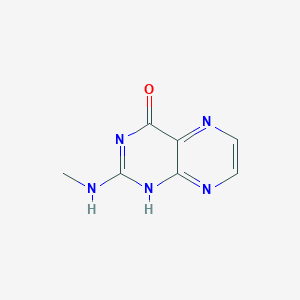

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
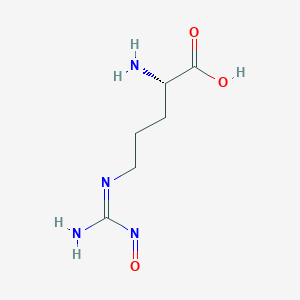
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
